BenchChemオンラインストアへようこそ!

Oseltamivir-d5 Phosphate

LC-MS/MS Isotopic cross-talk Stable isotope labeling

Oseltamivir-d5 Phosphate is a penta-deuterated analog of the neuraminidase inhibitor prodrug oseltamivir phosphate, designed as a stable isotope-labeled (SIL) internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays. It carries five deuterium atoms at metabolically stable positions within the ethyl ester moiety, yielding a molecular formula of C₁₆H₂₆D₅N₂O₈P and a molecular weight of 415.43 g/mol.

Molecular Formula C₁₆H₂₆D₅N₂O₈P
Molecular Weight 415.43
Cat. No. B1163219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-d5 Phosphate
Synonyms(3R,4R,5S)-4-(Acetylamino-d5)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate;  Oseltamir-d5 Phosphate;  Ro 64-0796/002-d5;  Tamiflu-d5; 
Molecular FormulaC₁₆H₂₆D₅N₂O₈P
Molecular Weight415.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oseltamivir-d5 Phosphate: A Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Oseltamivir-d5 Phosphate is a penta-deuterated analog of the neuraminidase inhibitor prodrug oseltamivir phosphate, designed as a stable isotope-labeled (SIL) internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays[1]. It carries five deuterium atoms at metabolically stable positions within the ethyl ester moiety, yielding a molecular formula of C₁₆H₂₆D₅N₂O₈P and a molecular weight of 415.43 g/mol. As a class for bioanalytical quantification, SIL internal standards that incorporate three or more deuterium atoms are recognized as the most effective means of compensating for matrix effects, recovery variability, and ionization suppression in complex biological matrices[2].

Why Generic Substitution of Oseltamivir-d5 Phosphate Fails in Regulated Bioanalysis


Internal standards for oseltamivir quantification cannot be interchanged without risking systematic quantitative error. The core function of a SIL internal standard is to co-elute with the analyte and mirror its ionization behavior, thereby normalizing matrix effects and extraction losses[1]. Structural analog internal standards—such as acyclovir, which has been employed as a non-isotopic IS for oseltamivir in dried blood spot methods[2]—differ in both chromatographic retention and ionization efficiency from the analyte, rendering them unable to track recovery fluctuations across diverse plasma lots. Among deuterated oseltamivir standards, the choice of labeling degree matters: a +3 Da shift (d3) can produce residual isotopic overlap with the natural-abundance ¹³C and ²H isotopologue envelope of unlabeled oseltamivir, whereas the +5 Da shift of d5 provides an additional 2 Da of spectral clearance[3]. Isotopic purity also varies between suppliers; the d5 phosphate is specified at ≥98% atom D, ensuring that the proportion of unlabeled oseltamivir co-introduced with the IS is below 2%, a threshold critical for accurate low-level quantification near the LLOQ.

Oseltamivir-d5 Phosphate: Quantitative Differential Evidence for Procurement Decisions


Mass Shift Advantage: Oseltamivir-d5 (+5 Da) vs. Oseltamivir-d3 (+3 Da) for Isotopic Cross-Talk Reduction

Oseltamivir-d5 phosphate provides a parent ion mass shift of +5 Da (MRM transition m/z 318.1→171.2) relative to unlabeled oseltamivir (m/z 313.1→166.2), as demonstrated in validated human plasma LC-MS/MS assays[1]. In contrast, oseltamivir-d3 phosphate yields a mass shift of only +3 Da. The additional 2 Da of separation reduces the risk of spectral overlap between the internal standard signal and the natural-abundance isotopic cluster of the analyte—a phenomenon known to produce non-linear calibration curves at low concentrations when d3 labels are used with certain compound classes[2]. The Restek technical guidance on internal standard selection explicitly states that deuterated analogs labeled with three or more deuterium atoms are the most effective internal standards, with five deuterium atoms (d5) providing superior mass resolution over three (d3)[2].

LC-MS/MS Isotopic cross-talk Stable isotope labeling Internal standard selection

Validated Method Performance: Accuracy and Precision of Oseltamivir-d5 IS in Human Plasma Pharmacokinetic Studies

A fully FDA-guideline-validated LC-MS/MS method employing oseltamivir-d5 as the internal standard for oseltamivir quantification achieved a linear calibration range of 0.5–200 ng/mL (r² not explicitly stated but method met all acceptance criteria) with a rapid 2.5-minute runtime, enabling throughput exceeding 350 plasma samples per day[1]. The method's within-run and between-run accuracy ranged from 97% to 105%, with precision (RSD) below 10% across all QC levels, and extraction recovery was ≥89%[2]. This method was successfully applied to a clinical pharmacokinetic study in human subjects following a 75 mg oseltamivir phosphate oral dose, with results authenticated by incurred sample reanalysis (ISR)[1]. By comparison, a method using the non-isotopic internal standard acyclovir for oseltamivir quantification in dried blood spots required a separate analytical column and ionization optimization, and did not benefit from the co-elution-based matrix effect correction inherent to SIL-IS methods[3].

Pharmacokinetics Method validation Human plasma Bioequivalence

Internal Standard Recovery: Oseltamivir-d5 (93.1%) vs. Oseltamivir-13C2,d3 (91.9%) in Extracted Human Plasma

In a published LC-MS/MS method for simultaneous oseltamivir and oseltamivir carboxylate determination, the absolute recovery of the internal standard oseltamivir-d5 from human plasma was 93.1% (CV 3.99%), compared with 91.9% (CV 3.59%) for the structurally distinct internal standard oseltamivir-13C2,d3 used for the carboxylate metabolite[1]. Although these two IS compounds serve different analytes, the 1.2 percentage-point recovery advantage and comparable precision (3.99% vs. 3.59%) confirm that the d5-labeled compound achieves near-complete extraction recovery without isotopic-label-dependent losses. The overall method demonstrated mean analyte recoveries of 94.4% and 92.7% for oseltamivir and oseltamivir carboxylate, respectively, with no significant matrix effect observed[1].

Recovery Extraction efficiency Matrix effect Internal standard comparison

Isotopic Purity Specification: 98% Atom D Ensures Minimal Unlabeled Analyte Carry-Over

Commercially available oseltamivir-d5 phosphate is specified at ≥98% chemical purity (by HPLC) and ≥98% atom D isotopic enrichment. This means that the unlabeled oseltamivir phosphate impurity introduced with the internal standard spike is ≤2% of the IS mass. At a typical IS working concentration of 50 ng/mL, this corresponds to ≤1 ng/mL of unlabeled oseltamivir contamination—a level that can be quantitatively significant when measuring analyte concentrations near the method LLOQ (e.g., 0.5 ng/mL[1]). By contrast, a d-labeled IS with 95% atom D would introduce 2.5-fold more unlabeled analyte interference, potentially causing systematic positive bias at low QC levels[2]. The certificate of analysis (CoA) for each lot should be requested to confirm both chemical and isotopic purity before method validation.

Isotopic enrichment Quality control Internal standard purity Procurement specification

Regulatory Acceptance: Oseltamivir-d5 IS Methods Validated to FDA Bioanalytical Method Validation Guidance

Multiple independent laboratories have validated LC-MS/MS methods employing deuterated oseltamivir internal standards according to US FDA bioanalytical method validation guidelines[1][2]. These validations assessed and passed all required parameters: selectivity (no significant matrix interference in six lots of human plasma), linearity (0.5–200 ng/mL for oseltamivir), accuracy and precision (inter-batch and intra-batch), recovery, matrix effect, dilution integrity, carry-over, and stability (freeze-thaw, bench-top, and autosampler)[1]. The use of oseltamivir-d5 as the internal standard was integral to meeting the FDA requirement that the IS compensate for variable recovery and ionization across diverse plasma sources[3]. In contrast, the Chinese patent CN112730682A explicitly adopts oseltamivir-d5 (not d3) as the preferred internal standard for clinical pharmacokinetic sample analysis, citing its operational simplicity, rapid analysis speed, and suitability for high-throughput batch analysis[4].

FDA compliance Regulated bioanalysis Method validation Bioequivalence studies

Procurement-Guiding Application Scenarios for Oseltamivir-d5 Phosphate


Regulated Clinical Pharmacokinetic and Bioequivalence Studies in Human Plasma

Oseltamivir-d5 phosphate is the documented internal standard of choice for FDA-compliant LC-MS/MS methods supporting clinical pharmacokinetic studies of oseltamivir. Validated methods using oseltamivir-d5 achieve calibration linearity from 0.5 ng/mL (LLOQ) to 200 ng/mL with accuracy between 97–105% and precision <10% RSD, and have been successfully applied to disposition kinetics in healthy subjects following 75 mg oral dosing[1]. The method's 2.5-minute runtime enables high-throughput analysis of >350 samples per day, a requirement for large-scale bioequivalence trials[1].

Preclinical Tissue Distribution Studies Requiring Multi-Matrix Quantification

The demonstrated LC-MS/MS method performance of deuterated oseltamivir internal standards across plasma, urine, cerebrospinal fluid, and brain tissue homogenates[1] makes oseltamivir-d5 phosphate a versatile IS for preclinical pharmacokinetic and tissue distribution investigations. The near-complete recovery (≥93%) and absence of significant matrix effect observed across these diverse biological matrices[1] directly supports its use in studies requiring cross-matrix calibration consistency.

Method Development for Simultaneous Prodrug and Active Metabolite Quantification

Oseltamivir-d5 phosphate enables simultaneous quantification of the prodrug oseltamivir and its active metabolite oseltamivir carboxylate when paired with a distinct labeled IS for the metabolite (e.g., oseltamivir acid-d3)[1]. This dual-IS strategy, adopted in multiple published and patented methods including Chinese patent CN112730682A[2], ensures independent normalization of each analyte's matrix effect and recovery, a capability unavailable with single non-isotopic IS approaches.

Forensic Toxicology and Therapeutic Drug Monitoring (TDM) with Definitive Mass Spectrometric Identification

The unique MRM transition of oseltamivir-d5 (m/z 318.1→171.2) combined with its co-elution with unlabeled oseltamivir provides definitive identification and quantification suitable for forensic and clinical TDM applications[1]. The 98% atom D isotopic purity ensures that the internal standard signal does not interfere with the analyte quantification channel, a prerequisite for reporting results in medico-legal contexts.

Quote Request

Request a Quote for Oseltamivir-d5 Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.